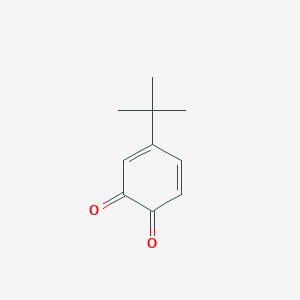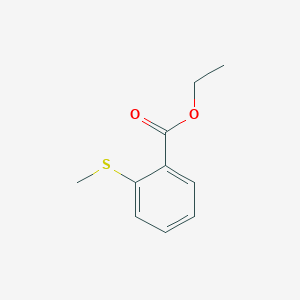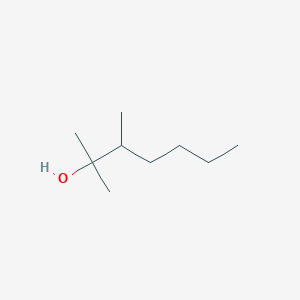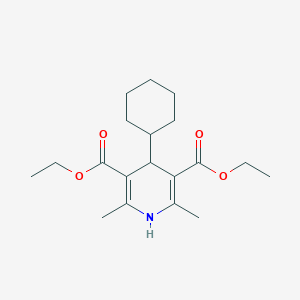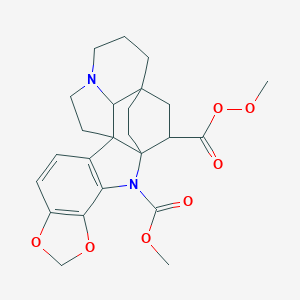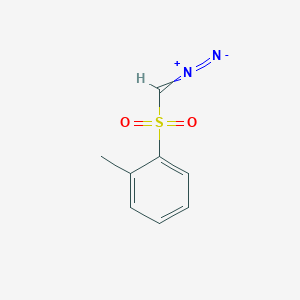![molecular formula C19H11NS B073760 Benzo[f][1]benzothieno[3,2-b]quinoline CAS No. 1491-10-7](/img/structure/B73760.png)
Benzo[f][1]benzothieno[3,2-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[f][1]benzothieno[3,2-b]quinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a derivative of benzothiophene and quinoline, which are known to have various biological activities. Benzo[f][1]benzothieno[3,2-b]quinoline has been extensively studied for its potential as a therapeutic agent, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
Mécanisme D'action
The mechanism of action of benzo[f][1]benzothieno[3,2-b]quinoline is not fully understood, but it is believed to be mediated through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit DNA topoisomerase, which is involved in DNA replication and repair. It also inhibits the activity of protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
Benzo[f][1]benzothieno[3,2-b]quinoline has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo[f][1]benzothieno[3,2-b]quinoline has several advantages for lab experiments, including its broad-spectrum activity against various microorganisms and its potential as a fluorescent probe and photosensitizer. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
The potential applications of benzo[f][1]benzothieno[3,2-b]quinoline in various fields of scientific research are vast, and several future directions have been proposed. These include the development of more efficient synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in the fields of nanotechnology and materials science.
In conclusion, benzo[f][1]benzothieno[3,2-b]quinoline is a promising compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively investigated, and its potential as a therapeutic agent and a probe for various applications is still being explored.
Méthodes De Synthèse
The synthesis of benzo[f][1]benzothieno[3,2-b]quinoline involves a multi-step process that includes the condensation of 2-aminobenzothiophene with an aldehyde or ketone, followed by cyclization and further functionalization. Various synthetic methods have been reported in the literature, including the use of metal catalysts, microwave irradiation, and solvent-free conditions.
Applications De Recherche Scientifique
Benzo[f][1]benzothieno[3,2-b]quinoline has been investigated for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
1491-10-7 |
|---|---|
Nom du produit |
Benzo[f][1]benzothieno[3,2-b]quinoline |
Formule moléculaire |
C19H11NS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
10-thia-2-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-16-15(13)11-18-19(20-16)14-7-3-4-8-17(14)21-18/h1-11H |
Clé InChI |
VXAKDCGUCHZXLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54 |
Autres numéros CAS |
1491-10-7 |
Synonymes |
Benzo[f][1]benzothieno[3,2-b]quinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




